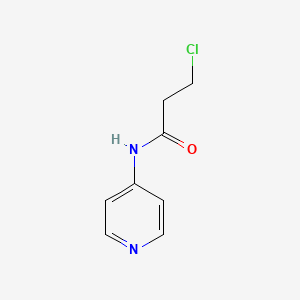

3-chloro-N-pyridin-4-ylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-N-pyridin-4-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-4-1-8(12)11-7-2-5-10-6-3-7/h2-3,5-6H,1,4H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAMYXHFBLCGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=O)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of 3-chloro-N-pyridin-4-ylpropanamide. It is important to note that as of the latest literature review, a specific CAS number for this compound is not publicly registered, suggesting it may be a novel or less-documented chemical entity. Consequently, detailed experimental data for this specific isomer is limited. This guide synthesizes information based on established chemical principles and data available for structurally related analogs, particularly the pyridin-2-yl isomer.

Chemical Identity and Properties

While specific data for this compound is not available, the properties of its close structural analog, 3-chloro-N-(pyridin-2-yl)propanamide, are provided below for reference. It is anticipated that the physicochemical properties of the 4-pyridyl isomer will be similar, though not identical.

Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-yl)propanamide (Analog)

| Property | Value | Source |

| CAS Number | 128456-13-3 | Sigma-Aldrich |

| Molecular Formula | C₈H₉ClN₂O | Sigma-Aldrich |

| Molecular Weight | 184.62 g/mol | Sigma-Aldrich |

| IUPAC Name | 3-chloro-N-(pyridin-2-yl)propanamide | Sigma-Aldrich |

| Physical Form | Powder | Sigma-Aldrich |

| Storage Temperature | Room Temperature | Sigma-Aldrich |

Proposed Synthesis

A plausible and standard method for the synthesis of this compound is via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This is a common and generally high-yielding method for amide bond formation.[1][2][]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 to 1.5 equivalents), to the solution to act as an acid scavenger for the HCl generated during the reaction.[1]

-

Acylation: Cool the reaction mixture to 0°C using an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.0 to 1.2 equivalents) in the same solvent to the stirred mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (4-aminopyridine) is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activity

While there is no specific biological data for this compound, the broader class of N-substituted-3-chloropropanamides and related α,β-unsaturated amides have been investigated for various biological activities.

Table 2: Summary of Biological Activities for Related Compound Classes

| Compound Class | Observed Activities | Notes |

| N-Aryl-3-chloropropanamides | Potential precursors for biologically active compounds. | Often used as intermediates in the synthesis of more complex molecules. |

| N-(3-chloro-2-aryl-4-oxoazetidin-1-yl) amides | Antibacterial activity. | Derivatives have shown moderate to high activity against various bacterial strains.[4] |

| Chlorinated N-arylcinnamamides | Antimicrobial, particularly against Gram-positive bacteria. | Some derivatives show potent activity against Staphylococcus aureus and MRSA. |

The introduction of a chlorine atom into a molecule can significantly impact its biological activity, often by increasing lipophilicity and altering electronic properties, which can enhance interaction with biological targets.[5]

Signaling Pathways and Mechanism of Action

Currently, there is no information available regarding the specific signaling pathways or molecular targets of this compound. For related antimicrobial compounds, mechanisms can be diverse, including inhibition of essential enzymes or disruption of cell membrane integrity. Further research would be required to elucidate the mechanism of action for this particular compound.

The diagram below illustrates a generalized experimental workflow for screening and characterizing a novel compound like this compound.

Caption: General workflow for novel compound discovery and development.

References

Technical Brief: Physicochemical Properties of 3-chloro-N-pyridin-4-ylpropanamide

Audience: Researchers, scientists, and drug development professionals.

Core Subject: An analysis of the fundamental physicochemical properties of 3-chloro-N-pyridin-4-ylpropanamide, focusing on its molecular composition and weight.

Summary of Molecular Properties

This compound is a chemical compound whose structure consists of a propanamide backbone substituted with a chlorine atom at the third position and a pyridin-4-yl group at the amide nitrogen. Its molecular formula and weight are foundational data points for any research or development application, including stoichiometric calculations in chemical synthesis and concentration calculations for in vitro and in vivo assays.

As an isomer of 3-chloro-N-(pyridin-2-yl)propanamide, it shares the same molecular formula and, consequently, the same molecular weight.[1] The key physicochemical data are summarized below.

Data Presentation: Core Molecular Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₉ClN₂O |

| Molecular Weight | 184.62 g/mol |

Experimental Protocols and Methodologies

The determination of a compound's molecular weight is a routine and critical step in chemical characterization. While specific experimental documentation for this compound is not provided, the standard and most precise methodology for this determination is outlined below.

Experimental Workflow: Molecular Weight Determination via Mass Spectrometry

Caption: Workflow for molecular weight determination.

Methodology:

-

Sample Preparation: A small, pure sample of the synthesized compound is dissolved in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The solution is introduced into a mass spectrometer. Electrospray ionization (ESI) is a common technique where the sample is sprayed into the instrument, creating charged aerosolized droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺, representing the protonated molecule) are released.

-

Analysis: The ions are guided into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

Detection & Calculation: A detector counts the ions at each m/z value, generating a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) is identified, and the mass of the added proton (~1.007 Da) is subtracted to yield the precise neutral molecular weight of the compound.

Visualization of Molecular Composition

The molecular weight is derived directly from the compound's elemental formula, C₈H₉ClN₂O. The relationship between the constituent elements and the final molecular formula is illustrated below.

Caption: Elemental contribution to the molecular formula.

References

The Synthesis of 3-chloro-N-pyridin-4-ylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a two-step process: the formation of the key intermediate, 3-chloropropionyl chloride, followed by its reaction with 4-aminopyridine. This document details the experimental protocols for the synthesis of the precursor, presents quantitative data in a structured format, and includes diagrams to illustrate the chemical processes.

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. The overall reaction is depicted below:

Caption: Overall proposed synthesis of this compound.

This guide will first focus on the synthesis of the crucial acylating agent, 3-chloropropionyl chloride, for which several methods have been reported.

Synthesis of 3-Chloropropionyl Chloride

3-Chloropropionyl chloride is a versatile bifunctional reagent used in the synthesis of various compounds.[1] It can be prepared through several routes, with the most common methods starting from 3-chloropropionic acid or acrylic acid.

From 3-Chloropropionic Acid

A standard method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent.[1]

Caption: Synthesis of 3-chloropropionyl chloride from 3-chloropropionic acid.

Experimental Protocols:

-

Using Phosphorus Trichloride (PCl₃): The reaction is conducted with a molar ratio of PCl₃ to 3-chloropropionic acid between 0.5:1 and 3:1, optimally 1:1 to 2:1. The mixture is heated at 50–90°C (optimally 70–75°C) for approximately 4 hours under reflux.[2]

-

Using Triphosgene: This method has shown high yields of up to 98.5%. The reaction is carried out at 25°C for 8 hours with a 1:1 molar ratio of 3-chloropropionic acid to triphosgene, catalyzed by N,N-dimethylformamide (DMF) in toluene.[2] Toluene serves to azeotropically remove HCl, and DMF accelerates the activation of triphosgene.[2]

From Acrylic Acid (Continuous Flow Method)

A safer and more efficient continuous flow procedure has been developed for the synthesis of 3-chloropropionyl chloride from acrylic acid.[3] This method involves the formation of the acid chloride followed by a 1,4-addition of hydrogen chloride.[3]

References

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-chloro-N-pyridin-4-ylpropanamide. Due to the limited availability of direct experimental data for this specific isomer, this document leverages data from structurally similar compounds and established synthetic methodologies to provide a robust resource for researchers. This guide is intended to facilitate further investigation into this and related compounds for potential applications in medicinal chemistry and materials science.

Chemical Properties

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₉ClN₂O | Calculated |

| Molecular Weight | 184.62 g/mol | Calculated[1] |

| IUPAC Name | 3-chloro-N-(pyridin-4-yl)propanamide | |

| CAS Number | Not assigned or readily available | |

| Physical Form | Expected to be a solid at room temperature | Based on similar amides |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | Based on general amide properties |

| Purity | >95% (if synthesized as described) |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This is a standard method for amide bond formation.

General Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from standard procedures for the synthesis of N-aryl amides.

Materials:

-

4-Aminopyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine (as a base)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

-

Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture again in an ice bath and slowly quench by adding saturated sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the specific biological activity or the signaling pathways associated with this compound. Compounds containing the N-acyl aminopyridine scaffold are of interest in medicinal chemistry due to their presence in a number of biologically active molecules. Further research and screening would be necessary to determine any potential biological effects of this specific compound.

Safety Information

While specific safety data for this compound is not available, it should be handled with care, assuming it may be harmful. The related compound, 3-chloro-N-(pyridin-2-yl)propanamide, is classified as dangerous with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation). Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of this compound, focusing on its chemical properties and a detailed protocol for its synthesis. While direct experimental data for this compound is scarce, the information presented, based on analogous compounds and established chemical principles, offers a valuable starting point for researchers interested in exploring its potential. Further investigation is warranted to fully characterize its physical and biological properties.

References

A Technical Guide to the Solubility of 3-chloro-N-pyridin-4-ylpropanamide

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a chemical compound of interest in various research fields, including drug discovery and development. Understanding its solubility is a critical first step in pre-formulation studies, as it influences bioavailability, dosage form design, and the selection of appropriate solvent systems for analytical and biological assays. This document outlines a standardized approach to determining the solubility of this compound.

Solubility Data Presentation

For consistent and comparable results, it is recommended to present solubility data in a structured format. The following table serves as a template for recording experimentally determined solubility values in various solvents and at different temperatures.

Table 1: Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used | Notes |

| e.g., Water | 25 | Data Not Available | Data Not Available | Shake-Flask | pH 7.4 |

| e.g., Ethanol | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| e.g., DMSO | 25 | Data Not Available | Data Not Available | Shake-Flask | |

| e.g., PBS | 37 | Data Not Available | Data Not Available | Shake-Flask | pH 7.4 |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved compound in the supernatant.

3.1. Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (e.g., water, ethanol, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium, typically 24 to 72 hours.[1][3] The equilibration time may need to be determined empirically.

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to sediment.[2] For fine suspensions, centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) can be used to separate the solid from the supernatant.[1]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid aspirating any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilution: Accurately dilute the collected supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[1][2] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the thermodynamic solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

While specific solubility data for this compound is not currently available, this guide provides researchers with a robust framework for its determination. Adherence to a standardized protocol, such as the shake-flask method, and systematic data reporting are essential for generating high-quality, comparable results that will be valuable to the scientific community. It is also important to distinguish between thermodynamic and kinetic solubility, as the latter, often determined in high-throughput screening, can yield higher but less stable solubility values.[4][5][6] For lead optimization and formulation, determining the thermodynamic solubility is paramount.

References

- 1. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Elusive Mechanism of Action: A Technical Overview of 3-chloro-N-pyridin-4-ylpropanamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific understanding of the mechanism of action for 3-chloro-N-pyridin-4-ylpropanamide. Despite a comprehensive search of available scientific literature and chemical databases, specific data regarding the biological activity, cellular targets, and detailed mechanism of action for this particular compound remains unpublished. This document, therefore, provides a broader context by examining the known biological activities of structurally similar compounds, including other chloro-N-pyridinyl-propanamides and N-aryl-3-chloropropanamides. The aim is to offer a foundational understanding of the potential therapeutic areas and research directions for this class of molecules.

Introduction to this compound

This compound is a chemical compound characterized by a propanamide linker containing a chlorine atom, attached to a pyridine ring at the 4-position. Its chemical structure suggests potential for various biological activities, a hypothesis supported by the diverse functions observed in analogous compounds. However, it is crucial to note that as of the latest literature review, no specific studies detailing the biological effects or molecular targets of this compound have been publicly documented.

Biological Activities of Structurally Related Compounds

While direct data on this compound is absent, the broader families of N-aryl-3-chloropropanamides and pyridine-containing compounds have been investigated for several therapeutic applications. These studies can provide valuable insights into the potential, yet unconfirmed, activities of the target compound.

Antimicrobial and Antifungal Activity

A significant body of research exists on pyridine derivatives demonstrating antimicrobial and antifungal properties. The general structure of N-substituted propanamides is a common scaffold in medicinal chemistry for the development of agents targeting infectious diseases. For instance, various N-substituted-3-chloro-2-azetidinones, which share some structural similarities, have been synthesized and shown to possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Derivatives of 3-chloropropanamide have also been explored in the context of oncology. A notable example is a patent for a substituted 3-chloro-n-[3-(pyrimidin-2-ylamino)phenyl]propanamide compound designed to target epidermal growth factor receptor (EGFR) mutations in non-small cell lung cancer. This suggests that the 3-chloropropanamide moiety can be a key component in the design of targeted cancer therapies.

Postulated Mechanisms and Future Research Directions

Given the lack of specific data, the mechanism of action for this compound can only be postulated based on the activities of its analogs. Potential mechanisms could involve:

-

Enzyme Inhibition: The electrophilic nature of the chlorinated propanamide could lead to covalent modification of key enzymatic residues in microbial or cancer cell pathways.

-

Disruption of Cellular Membranes: The pyridine moiety, when incorporated into larger molecules, can influence membrane permeability and integrity.

-

Kinase Inhibition: As seen in the EGFR inhibitor example, the scaffold may be adaptable for targeting the ATP-binding sites of various kinases.

To elucidate the true mechanism of action, a systematic experimental approach is required. The following workflow outlines a potential strategy for the initial biological characterization of this compound.

Data Summary (Hypothetical)

As no quantitative data for this compound is available, the following table is presented as a template for how such data would be structured if it were to be generated through the experimental workflow described above.

| Assay Type | Target/Cell Line | Metric | Value | Reference |

| Antibacterial Activity | Staphylococcus aureus | MIC | Data not available | N/A |

| Antifungal Activity | Candida albicans | MIC | Data not available | N/A |

| Anticancer Activity | MCF-7 (Breast Cancer) | IC50 | Data not available | N/A |

| Cytotoxicity | HEK293 (Normal) | CC50 | Data not available | N/A |

Conclusion

The mechanism of action of this compound remains an open area of scientific inquiry. While research on analogous structures provides a basis for hypothesizing potential antimicrobial or anticancer activities, dedicated experimental investigation is essential to characterize its biological profile. The workflows and data presentation formats outlined in this guide offer a roadmap for future research that will be critical for unlocking the therapeutic potential of this and related compounds for drug development professionals. Researchers are encouraged to undertake studies to fill the existing knowledge gap.

Spectroscopic Profile of 3-chloro-N-pyridin-4-ylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 3-chloro-N-pyridin-4-ylpropanamide. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages data from its constituent fragments, 4-aminopyridine and 3-chloropropionyl chloride, along with fundamental principles of spectroscopy to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to support researchers in the identification, characterization, and quality control of this compound and its analogues in a drug discovery and development context. Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | Doublet | 2H | H-2', H-6' |

| ~7.6 | Doublet | 2H | H-3', H-5' |

| ~7.8 | Singlet (broad) | 1H | N-H (amide) |

| ~3.8 | Triplet | 2H | -CH₂-Cl |

| ~2.8 | Triplet | 2H | -CO-CH₂- |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (amide) |

| ~150 | C-2', C-6' |

| ~145 | C-4' |

| ~114 | C-3', C-5' |

| ~40 | -CH₂-Cl |

| ~38 | -CO-CH₂- |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch (amide) |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~2950 | Weak | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (amide I) |

| ~1590 | Strong | C=C stretch (pyridine ring) |

| ~1540 | Medium | N-H bend (amide II) |

| ~1220 | Medium | C-N stretch |

| ~750 | Strong | C-Cl stretch |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Interpretation |

| 185.05 | [M+H]⁺ (for ³⁵Cl) |

| 187.05 | [M+H]⁺ (for ³⁷Cl) |

| 149.06 | [M - Cl]⁺ |

| 94.05 | [C₅H₆N₂]⁺ (4-aminopyridine fragment) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.

-

Liquid/Solution: Place a drop of the sample between two NaCl or KBr plates.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or with the pure solvent/KBr pellet).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve a stable signal of the protonated molecule [M+H]⁺.

-

Acquire the mass spectrum in the positive ion mode over a relevant m/z range (e.g., 50-500).

-

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a newly synthesized compound.

In-depth Technical Guide: 3-chloro-N-pyridin-4-ylpropanamide Crystal Structure

Introduction

This technical guide aims to provide a detailed overview of the crystal structure of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry and materials science. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to elucidating its physicochemical properties, guiding synthetic efforts, and predicting its behavior in biological systems. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals that the specific crystal structure of this compound has not yet been determined and reported.

This document will, therefore, outline the current state of knowledge, provide information on related compounds, and detail the necessary experimental protocols for any future determination of its crystal structure.

Molecular Structure and Properties

While the crystal structure is not available, the molecular structure and basic properties of this compound can be described.

Molecular Formula: C₈H₉ClN₂O

Molecular Weight: 184.63 g/mol

IUPAC Name: 3-chloro-N-(pyridin-4-yl)propanamide

The molecule consists of a pyridine ring linked via an amide group to a 3-chloropropane tail. The presence of the pyridine nitrogen, the amide linkage, and the alkyl chloride offers multiple sites for hydrogen bonding and other intermolecular interactions, which would be key features in its crystal packing.

A diagram of the logical synthesis workflow is presented below.

Stability and Degradation of 3-chloro-N-pyridin-4-ylpropanamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of the chemical compound 3-chloro-N-pyridin-4-ylpropanamide. Due to the limited availability of direct stability-indicating studies on this specific molecule, this document extrapolates likely degradation behaviors based on established chemical principles and data from structurally related N-aryl amides, 3-chloropropanamides, and pyridine derivatives. The guide covers potential hydrolytic, photolytic, thermal, and oxidative degradation mechanisms, as well as plausible metabolic pathways. Detailed experimental protocols for conducting forced degradation studies are outlined to facilitate the development of stability-indicating analytical methods. Quantitative data, where available for analogous compounds, is presented in tabular format to provide a comparative reference. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this and similar chemical entities.

Introduction

This compound is a chemical compound featuring a propanamide linker between a reactive 3-chloroethyl group and a pyridin-4-yl moiety. The inherent reactivity of the amide bond, the susceptibility of the pyridine ring to various transformations, and the presence of an alkyl chloride suggest multiple potential pathways for degradation. Understanding these pathways is critical for the development of stable pharmaceutical formulations, the identification of potential impurities, and for meeting regulatory requirements.

Forced degradation studies are an essential component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to elicit degradation products.[1][2] The information gleaned from such studies is crucial for developing and validating stability-indicating analytical methods.[3]

Predicted Physicochemical Properties

Potential Degradation Pathways

The degradation of this compound is anticipated to proceed through several mechanisms, including hydrolysis, photolysis, thermal decomposition, and oxidation.

Hydrolytic Degradation

Amide hydrolysis is a common degradation pathway that can be catalyzed by both acid and base.[4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water.[4] This would lead to the cleavage of the amide bond to yield 3-chloropropanoic acid and 4-aminopyridine.

-

Base-Catalyzed Hydrolysis: In a basic medium, the hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and protonation of the leaving group would also result in the formation of 3-chloropropanoate and 4-aminopyridine.[4]

Additionally, the 3-chloro substituent may undergo hydrolysis, particularly under neutral or basic conditions, to form 3-hydroxy-N-pyridin-4-ylpropanamide.

Diagram: Predicted Hydrolytic Degradation Pathways

Caption: Predicted hydrolytic degradation of this compound.

Photodegradation

Pyridine and its derivatives are known to be susceptible to photochemical degradation.[5] The absorption of UV light can lead to the formation of excited states that can undergo various reactions. While specific data for the target molecule is unavailable, studies on related N-alkylamides have shown that UV irradiation can lead to the formation of various degradation products.[6] Potential photodegradation pathways for this compound could involve cleavage of the amide bond, reactions involving the pyridine ring, or homolytic cleavage of the carbon-chlorine bond to generate radical species. According to ICH guideline Q1B, photostability testing should be conducted to evaluate the photosensitivity of the material for method development and degradation pathway elucidation.[7]

Thermal Degradation

Amide-containing compounds can undergo thermal decomposition, although they are generally quite stable.[3] The specific degradation pathway is dependent on the structure of the molecule. For N,N-dialkyl-amides, thermal degradation can produce acids, ketones, imides, and other substituted amides.[8] For this compound, thermal stress could potentially lead to dehydrochlorination to form N-pyridin-4-ylacrylamide, or cleavage of the amide bond. The presence of oxygen during thermal stress can also lead to oxidative degradation.

Oxidative Degradation

The pyridine nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. This reaction is common for tertiary amines and pyridine derivatives.[9] Additionally, other parts of the molecule could be susceptible to oxidation, although to a lesser extent. Forced degradation studies typically employ oxidizing agents like hydrogen peroxide to assess this degradation pathway.[1][10]

Diagram: Predicted Oxidative Degradation Pathway

Caption: Predicted N-oxidation of the pyridine ring.

Potential Metabolic Pathways

The metabolic fate of this compound in biological systems is likely to involve several enzymatic reactions. The pyridine ring can undergo metabolism, and compounds containing a 4-aminopiperidine moiety, which is structurally related, are known to be metabolized by cytochrome P450 enzymes, primarily through N-dealkylation.[11] By analogy, enzymatic hydrolysis of the amide bond is a plausible metabolic pathway, yielding 3-chloropropanoic acid and 4-aminopyridine. The pyridine ring itself can be a substrate for various metabolic transformations.

Quantitative Data from Analogous Compounds

Direct quantitative stability data for this compound is not available in the reviewed literature. The following table presents illustrative data for related compound classes to provide a general understanding of potential degradation rates.

| Stress Condition | Analogous Compound Class | Observation | Reference |

| Acid Hydrolysis | N-substituted aliphatic amides | Rate constants increase with acid concentration. | [1] |

| Alkaline Hydrolysis | N-substituted aliphatic amides | Follows first or second-order kinetics with respect to hydroxide concentration. | [1] |

| Thermal Degradation | N,N-dialkoxyamides | Activation energies of 125-135 kJ mol⁻¹. | [12] |

| Photodegradation | N-alkylamides from Acmella oleracea | Stability dependent on the solvent (methanol > ethanol > saline > water). | [6] |

Note: This table is for illustrative purposes and the data may not be directly applicable to this compound.

Experimental Protocols for Forced Degradation Studies

The following protocols are based on general guidelines for forced degradation studies and should be optimized for this compound.[1][3][13] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[14]

General Experimental Workflow

Diagram: General Workflow for Forced Degradation Studies

Caption: A typical workflow for conducting forced degradation studies.

Protocol for Hydrolytic Degradation

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate the solution at elevated temperatures (e.g., 60°C or 80°C).

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate the solution at room temperature or slightly elevated temperatures (e.g., 40°C or 60°C).

-

Withdraw samples at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Neutral Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of purified water.

-

Incubate the solution at an elevated temperature (e.g., 80°C).

-

Withdraw samples at appropriate time intervals.

-

Protocol for Oxidative Degradation

-

To an aliquot of the stock solution, add an equal volume of 3% or 30% hydrogen peroxide.

-

Keep the solution at room temperature and protected from light.

-

Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).

-

Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis.

Protocol for Thermal Degradation

-

Solid State: Place a known amount of the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH or 80°C).

-

Solution State: Reflux a solution of the compound in a suitable solvent at a known temperature.

-

Withdraw samples at appropriate time intervals.

Protocol for Photodegradation

-

Expose a solution of the compound (in a photochemically transparent container) and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[7]

-

The overall illumination should be not less than 1.2 million lux hours, and the near-ultraviolet energy should be not less than 200 watt hours/square meter.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after the exposure period.

Development of a Stability-Indicating Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its potential degradation products.[15][16] A reverse-phase ultra-performance liquid chromatography (RP-UPLC) method with photodiode array (PDA) detection is a common choice for this purpose.[15][17][18] The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples generated from the forced degradation studies are used to demonstrate the specificity of the method.

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential degradation pathways can be inferred from the known chemistry of its functional groups. The primary routes of degradation are expected to be hydrolytic cleavage of the amide bond, N-oxidation of the pyridine ring, and potential reactions involving the 3-chloro group. The provided experimental protocols for forced degradation studies offer a systematic approach to investigating the intrinsic stability of this molecule and for the development of a validated stability-indicating analytical method, which is a critical step in its potential development as a pharmaceutical agent. Further experimental work is necessary to confirm these predicted pathways and to quantify the degradation kinetics.

References

- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of Forced Degradation Using Experimental Design and Development of a Stability-Indicating Liquid Chromatographic Assay Method for Rebamipide in Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jocpr.com [jocpr.com]

- 5. ECV: pharmind - Beitrag How to conduct successful forced degradation studies – Scope and regulatory requirements [ecv.de]

- 6. Identification and photostability of N-alkylamides from Acmella oleracea extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. database.ich.org [database.ich.org]

- 8. N,N-Dialkyl-amides thermal degradation at low temperatures [inis.iaea.org]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and thermal decomposition of N,N-dialkoxyamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. biopharminternational.com [biopharminternational.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. stability-indicating rp-uplc method: Topics by Science.gov [science.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analogs, including the isomeric 3-chloro-N-pyridin-2-ylpropanamide and other N-aryl propanamides. The guide covers synthetic methodologies, physicochemical properties, and potential biological activities, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction

N-aryl propanamides represent a significant class of compounds in medicinal chemistry, demonstrating a wide range of biological activities. The incorporation of a chloro-substituted propanamide chain and a pyridine ring suggests potential for diverse pharmacological applications, including but not limited to antimicrobial, anti-inflammatory, and anticancer activities. This guide focuses on this compound and its analogs, providing a consolidated source of technical information to facilitate further research and development.

Synthesis and Characterization

The general synthesis of 3-chloro-N-arylpropanamides is typically achieved through the acylation of an appropriate aniline or aminopyridine with 3-chloropropionyl chloride. This straightforward reaction provides a reliable method for accessing a variety of analogs.

General Synthetic Workflow

The synthesis of this compound and its analogs can be depicted by the following workflow:

Caption: General synthesis of N-pyridin-yl-propanamides.

Experimental Protocol: Synthesis of 3-chloro-N-phenylpropanamide (Analog)

The following protocol for the synthesis of 3-chloro-N-phenylpropanamide can be adapted for the synthesis of this compound.

To a solution of aniline (1 equivalent) and a base such as triethylamine (1.1 equivalents) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF), 3-chloropropionyl chloride (1.05 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Physicochemical and Spectroscopic Data of Analogs

Table 1: Physicochemical Properties of 3-chloro-N-arylpropanamide Analogs

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| 3-chloro-N-phenylpropanamide | C₉H₁₀ClNO | 183.64 | 119-121 | [1] |

| 3-chloro-N-(4-nitrophenyl)propanamide | C₉H₉ClN₂O₃ | 228.63 | 124-126 | [1] |

| 3-chloro-N-(pyridin-2-yl)propanamide | C₈H₉ClN₂O | 184.62 | Not Available | [2] |

Table 2: Spectroscopic Data for 3-chloro-N-phenylpropanamide

| Spectroscopic Data | Values | Reference |

| ¹H NMR (500 MHz, CDCl₃) δ | 7.76 (s, 1H, N-H), 7.51 (d, J = 7.8 Hz, 2H), 7.31 (t, J = 7.9 Hz, 2H), 7.12 (t, J = 7.4 Hz, 1H), 3.85 (t, J = 6.4 Hz, 2H), 2.80 (t, J = 6.4 Hz, 2H) | [1] |

| ¹³C NMR (126 MHz, CDCl₃) δ | 168.13, 137.57, 129.13, 124.83, 120.40, 40.51, 40.03 | [1] |

| **IR (ATR, cm⁻¹) ** | 3300 (N-H), 3144, 3093 (=C-H, Ar), 2983, 2920 (C-H, aliphatic), 1658 (-N-CO), 1606, 1442 (C=C, Ar) | [1] |

Potential Biological Activities

Based on the biological evaluation of structurally related N-aryl propanamides, this compound is anticipated to exhibit a range of pharmacological activities.

Leishmanicidal Activity

A study on selenoesters and their N-aryl-propanamide derivatives has shown their potential as leishmanicidal agents. Several N-aryl-propanamides were synthesized and tested for their activity against different Leishmania species.[1]

Table 3: Leishmanicidal Activity of N-Aryl-Propanamide Analogs

| Compound | L. infantum IC₅₀ (µM) | L. amazonensis IC₅₀ (µM) | L. braziliensis IC₅₀ (µM) | L. major IC₅₀ (µM) | Reference |

| NC01 (3-chloro-N-phenylpropanamide) | > 100 | > 100 | > 100 | > 100 | [1] |

| NC13 (3-chloro-N-(4-nitrophenyl)propanamide) | 25.45 | 30.11 | 22.87 | 28.99 | [1] |

Anticancer and Anti-inflammatory Activities

Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural similarity of this compound to this class suggests potential anti-inflammatory and analgesic properties. Furthermore, various N-aryl amides have been investigated for their anticancer activities.

Structure-Activity Relationships (SAR)

The biological activity of N-aryl propanamides can be significantly influenced by the nature and position of substituents on the aryl ring. For instance, the introduction of a nitro group at the para-position of the phenyl ring in 3-chloro-N-phenylpropanamide (NC01) to give 3-chloro-N-(4-nitrophenyl)propanamide (NC13) resulted in a notable increase in leishmanicidal activity.[1] The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-position) is also expected to play a crucial role in the molecule's biological profile by affecting its electronic properties, hydrogen bonding capacity, and overall conformation.

Future Directions

The information compiled in this guide highlights the potential of this compound as a scaffold for drug discovery. Future research should focus on:

-

Synthesis and Characterization: The synthesis and full spectroscopic characterization of this compound are essential to confirm its structure and purity.

-

Biological Screening: A comprehensive biological screening of the compound against a panel of targets, including microbial strains, cancer cell lines, and inflammatory markers, is warranted.

-

SAR Studies: The synthesis and evaluation of a library of analogs with systematic modifications to the pyridine ring and the propanamide linker will help to elucidate the structure-activity relationships and optimize for potency and selectivity.

Conclusion

While direct experimental data on this compound remains scarce, this technical guide provides a solid foundation for future research by summarizing the available information on its close structural analogs. The synthetic accessibility and the promising biological activities of related N-aryl propanamides suggest that this compound is a valuable target for further investigation in the field of medicinal chemistry.

References

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide: Synthesis, Properties, and Potential Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-chloro-N-pyridin-4-ylpropanamide is a small molecule belonging to the class of N-acyl-4-aminopyridines. While specific research on this compound is limited, its structural motifs—a pyridine ring and a reactive chloropropanamide side chain—suggest potential utility as a chemical intermediate or a biologically active agent. The 4-aminopyridine core is a well-known pharmacophore, and its acylation can lead to compounds with a range of biological activities. This document provides a comprehensive overview of its probable synthesis, predicted properties, and potential areas of investigation.

Physicochemical Properties

Quantitative experimental data for this compound is not available. The following table summarizes its predicted physicochemical properties.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₉ClN₂O | |

| Molecular Weight | 184.63 g/mol | |

| IUPAC Name | 3-chloro-N-(pyridin-4-yl)propanamide | |

| CAS Number | Not assigned | |

| Predicted LogP | 0.8 - 1.2 | Varies by prediction algorithm |

| Predicted pKa (basic) | 4.5 - 5.5 (pyridine N) | Typical for 4-substituted pyridines |

| Predicted Solubility | Moderately soluble in water and polar organic solvents |

Proposed Synthesis

The most direct and conventional method for the synthesis of this compound is the N-acylation of 4-aminopyridine with 3-chloropropanoyl chloride. This is a standard nucleophilic acyl substitution reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminopyridine

-

3-Chloropropanoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-chloropropanoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture. The slow addition is crucial to control the exothermic reaction.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Potential Biological Activity and Research Applications

While no biological data exists for this compound, the activities of related compounds provide a basis for potential research avenues.

-

Enzyme Inhibition: The N-acyl-4-aminopyridine scaffold is present in a variety of enzyme inhibitors. The chloro-ethyl moiety could act as a Michael acceptor or an alkylating agent, potentially forming covalent bonds with nucleophilic residues in enzyme active sites.

-

Antimicrobial/Antifungal Agents: Some N-acyl aminopyridines have demonstrated antimicrobial and antifungal properties.[1] The lipophilicity and reactivity of the propanamide chain could be tuned to enhance these activities.

-

Chemical Probe Development: The terminal chloride offers a reactive handle for further chemical modification. This could be exploited in the development of chemical probes or for conjugation to other molecules of interest.

References

An In-depth Technical Guide on the Safety and Handling of 3-chloro-N-pyridin-4-ylpropanamide

Disclaimer: No specific safety and toxicological data for 3-chloro-N-pyridin-4-ylpropanamide has been found in publicly available databases. The following guide is based on data from structurally similar compounds, namely the isomer 3-chloro-N-pyridin-2-ylpropanamide and the related compound N-(pyridin-4-yl)acetamide. This information should be used as a precautionary guide for researchers, scientists, and drug development professionals. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.

Introduction

This compound is a chemical compound of interest in research and development. Due to the limited availability of specific safety data, this document provides a comprehensive overview of its anticipated hazards, handling procedures, and emergency responses based on the known profiles of structurally analogous compounds.

Hazard Identification and Classification

Based on the hazard statements for 3-chloro-N-pyridin-2-ylpropanamide, the following classification is anticipated for this compound.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement | Meaning[1][2][3][4][5] |

| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed |

| Skin Irritation | Category 2 | H315 | Causes skin irritation |

| Serious Eye Damage | Category 1 | H318 | Causes serious eye damage |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation |

Data extrapolated from the safety information for 3-chloro-N-pyridin-2-ylpropanamide.[6]

First-Aid Measures

In case of exposure, immediate action is crucial. The following table summarizes the recommended first-aid procedures.

Table 2: First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention or call a poison control center. |

Handling and Storage

Proper handling and storage are essential to minimize risk.

Table 3: Handling and Storage Recommendations

| Aspect | Recommendation |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood.[7] Avoid contact with skin, eyes, and clothing.[8] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE).[7] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents. |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear impervious gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge. |

Experimental Protocols: General Synthesis of N-Aryl Amides from Acid Chlorides

While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of N-aryl amides from acid chlorides, often referred to as the Schotten-Baumann reaction, can be adapted.[9][10][11]

Materials:

-

3-chloropropanoyl chloride

-

4-aminopyridine

-

Anhydrous dichloromethane (DCM) or other aprotic solvent

-

Triethylamine (Et3N) or other suitable base

-

Stirring apparatus

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-aminopyridine in anhydrous DCM.

-

Add a slight excess (1.1 to 1.2 equivalents) of triethylamine to the solution and stir.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add an equimolar amount of 3-chloropropanoyl chloride dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 8-16 hours.[9]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

The following diagrams illustrate a general workflow for handling chemical reagents and a logical relationship for hazard assessment and control.

Caption: A generalized workflow for handling chemical reagents in a laboratory setting.

Caption: A logical diagram illustrating the process of hazard assessment and control in a laboratory.

References

- 1. bradyid.com [bradyid.com]

- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 3. chem-space.com [chem-space.com]

- 4. chemsafetypro.com [chemsafetypro.com]

- 5. GHS hazard statements - Wikipedia [en.wikipedia.org]

- 6. 3-chloro-N-(pyridin-2-yl)propanamide | 128456-13-3 [sigmaaldrich.com]

- 7. wilcoprime.com [wilcoprime.com]

- 8. fishersci.com [fishersci.com]

- 9. Amide Synthesis [fishersci.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide

IUPAC Name: 3-chloro-N-(pyridin-4-yl)propanamide

Executive Summary

This document provides a comprehensive technical overview of 3-chloro-N-pyridin-4-ylpropanamide, a molecule of interest within chemical and pharmaceutical research. Due to a lack of specific published data on this compound, this guide presents a generalized synthesis approach based on established chemical principles for analogous structures. Furthermore, it explores the potential biological significance by examining the activities of structurally related N-aryl amides and pyridine-containing compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the foundational chemistry and potential applications of this and similar molecules.

Chemical Properties and Data

At present, there is a notable absence of publicly available, experimentally determined quantitative data for this compound. To facilitate future research and provide a baseline for comparison, the following table summarizes key chemical identifiers and theoretically calculated properties.

| Property | Value | Source |

| IUPAC Name | 3-chloro-N-(pyridin-4-yl)propanamide | - |

| Molecular Formula | C₈H₉ClN₂O | - |

| Molecular Weight | 184.63 g/mol | Calculated |

| CAS Number | Not available | - |

| Canonical SMILES | C1=CN=CC=C1NC(=O)CCCl | - |

| InChI Key | Not available | - |

Synthesis Protocol

While a specific, peer-reviewed synthesis protocol for this compound is not available in the current literature, a standard and reliable method for its preparation would involve the acylation of 4-aminopyridine with 3-chloropropanoyl chloride. This reaction is a common and well-understood method for the formation of amide bonds.

General Experimental Protocol: Synthesis of N-aryl-3-chloropropanamides

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

4-aminopyridine

-

3-chloropropanoyl chloride

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

-

Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine (1.0 equivalent) and the tertiary amine base (1.1-1.5 equivalents) in the chosen anhydrous aprotic solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 3-chloropropanoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound have not been reported. However, the structural motifs present in the molecule, namely the N-pyridin-4-yl group and the chloro-amide chain, are found in compounds with a wide range of biological activities.

The pyridine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit diverse pharmacological properties. N-pyridin-4-yl amides, in particular, have been investigated for various therapeutic applications.

The following diagram illustrates a generalized workflow for screening the biological activity of a novel compound like this compound, a process that would be necessary to elucidate its specific effects and potential signaling pathway involvement.

Caption: A generalized workflow for drug discovery and development.

Conclusion

This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and materials science. While specific experimental data for this compound is currently lacking, this guide provides a solid foundation for its synthesis and suggests avenues for exploring its biological activities based on the known properties of related compounds. Future research is necessary to fully characterize this molecule and to determine its potential applications.

An In-depth Technical Guide to 3-chloro-N-pyridin-4-ylpropanamide: Availability, Synthesis, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Commercial Availability

Extensive searches of major chemical supplier databases indicate that 3-chloro-N-pyridin-4-ylpropanamide is not a standard commercially available compound. However, its isomer, 3-chloro-N-(pyridin-2-yl)propanamide (CAS No. 128456-13-3) , is readily accessible. This isomer can serve as a valuable reference compound or a starting point for comparative studies.

Table 1: Physicochemical Properties of 3-chloro-N-(pyridin-2-yl)propanamide

| Property | Value | Source |

| CAS Number | 128456-13-3 | |

| Molecular Formula | C₈H₉ClN₂O | [1] |

| Molecular Weight | 184.62 g/mol | [1] |

| IUPAC Name | 3-chloro-N-(pyridin-2-yl)propanamide | |

| Physical Form | Powder | |

| Storage Temperature | Room Temperature |

Table 2: Commercial Availability of 3-chloro-N-(pyridin-2-yl)propanamide

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | ENA238710797 | 95% | 100 mg, 250 mg, 500 mg, 1 g, 2.5 g, 5 g, 10 g |

| Santa Cruz Biotechnology | sc-240131 | Not specified | Inquire |

Proposed Synthesis of this compound

For research requiring the specific 4-pyridyl isomer, in-house synthesis is necessary. The following section provides a detailed experimental protocol for the synthesis of this compound via the acylation of 4-aminopyridine with 3-chloropropionyl chloride. This reaction is a standard nucleophilic acyl substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Aminopyridine

-

3-Chloropropionyl chloride

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 3-chloropropionyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminopyridine) is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Diagram of the Proposed Synthesis:

Caption: Proposed synthesis of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, characterization, and subsequent biological evaluation of novel compounds like this compound.

Diagram of a General Experimental Workflow:

Caption: General workflow from synthesis to biological data analysis.

This guide provides a comprehensive overview for researchers interested in this compound. While direct commercial sources are unavailable, a viable synthetic route is proposed, and data for a commercially available isomer is provided to facilitate further research and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-chloro-N-pyridin-4-ylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-chloro-N-pyridin-4-ylpropanamide, a valuable intermediate in pharmaceutical and chemical research. The outlined procedure is based on the acylation of 4-aminopyridine with 3-chloropropionyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the reaction of 4-aminopyridine with 3-chloropropionyl chloride in the presence of a non-nucleophilic base.

Materials:

-

4-Aminopyridine

-

3-Chloropropionyl chloride

-

Triethylamine (Et3N) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography (optional)

-

Ethyl acetate and Hexanes for chromatography (optional)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup (optional)

Procedure:

-

Reaction Setup:

-

In a clean, dry round-bottom flask, dissolve 4-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the flask to 0 °C using an ice bath.

-

-

Addition of Acyl Chloride:

-

Dissolve 3-chloropropionyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane.

-

Add the 3-chloropropionyl chloride solution dropwise to the stirred solution of 4-aminopyridine and triethylamine over 15-30 minutes, ensuring the temperature remains at 0 °C.

-

-

Reaction:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction for 2-4 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-